molecular formula C15H24N2O5S B249120 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B249120
M. Wt: 344.4 g/mol
InChI Key: DZPHYZTZAYALOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the family of piperazine derivatives. TFMPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. By binding to these receptors, 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can modulate the release of neurotransmitters such as serotonin and dopamine, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It can increase the release of dopamine and serotonin in the brain, leading to its anxiolytic and antidepressant effects. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to increase heart rate and blood pressure in some individuals, making it potentially harmful in certain populations.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its unique mechanism of action, which can provide insights into the role of serotonin and dopamine in various physiological and pathological processes. However, 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has limitations, including its potential for harmful effects on certain populations and the need for further research to fully understand its effects.

Future Directions

Future research on 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine should focus on its potential therapeutic effects and its role in the treatment of anxiety, depression, and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential for harmful effects on certain populations.

Synthesis Methods

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be synthesized by reacting 1-(methylsulfonyl)piperazine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified by recrystallization to obtain 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine in its pure form.

Scientific Research Applications

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been used in several scientific research studies to investigate its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. 1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

Product Name

1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Molecular Formula

C15H24N2O5S

Molecular Weight

344.4 g/mol

IUPAC Name

1-methylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2O5S/c1-20-13-9-12(10-14(21-2)15(13)22-3)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3

InChI Key

DZPHYZTZAYALOQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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